![molecular formula C25H31NO B14202917 1-[(2S,5S)-2,5-diphenylpyrrolidin-1-yl]non-2-en-1-one CAS No. 919087-16-4](/img/structure/B14202917.png)
1-[(2S,5S)-2,5-diphenylpyrrolidin-1-yl]non-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2S,5S)-2,5-diphenylpyrrolidin-1-yl]non-2-en-1-one is a complex organic compound characterized by its unique structure, which includes a pyrrolidine ring substituted with diphenyl groups and a non-2-en-1-one moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2S,5S)-2,5-diphenylpyrrolidin-1-yl]non-2-en-1-one typically involves the reaction of 2,5-diphenylpyrrolidine with non-2-en-1-one under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the nucleophilic addition of the pyrrolidine to the enone .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing flow microreactor systems to enhance efficiency and sustainability. These systems allow for better control over reaction conditions, leading to higher yields and reduced waste .
Analyse Chemischer Reaktionen
Types of Reactions
1-[(2S,5S)-2,5-diphenylpyrrolidin-1-yl]non-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the enone moiety to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring, especially at the positions adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride or potassium tert-butoxide as bases.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyrrolidines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-[(2S,5S)-2,5-diphenylpyrrolidin-1-yl]non-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 1-[(2S,5S)-2,5-diphenylpyrrolidin-1-yl]non-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,5S)-2,5-diphenylpyrrolidin-1-amine: Similar structure but lacks the non-2-en-1-one moiety.
1,1′-Bis[(2S,5S)-2,5-diethylphospholano]ferrocene: Contains a similar pyrrolidine ring but with different substituents and a ferrocene core.
Uniqueness
1-[(2S,5S)-2,5-diphenylpyrrolidin-1-yl]non-2-en-1-one is unique due to its combination of a pyrrolidine ring with diphenyl groups and a non-2-en-1-one moiety. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and medicinal chemistry .
Eigenschaften
CAS-Nummer |
919087-16-4 |
|---|---|
Molekularformel |
C25H31NO |
Molekulargewicht |
361.5 g/mol |
IUPAC-Name |
1-[(2S,5S)-2,5-diphenylpyrrolidin-1-yl]non-2-en-1-one |
InChI |
InChI=1S/C25H31NO/c1-2-3-4-5-6-13-18-25(27)26-23(21-14-9-7-10-15-21)19-20-24(26)22-16-11-8-12-17-22/h7-18,23-24H,2-6,19-20H2,1H3/t23-,24-/m0/s1 |
InChI-Schlüssel |
GYJHATATSGQOJZ-ZEQRLZLVSA-N |
Isomerische SMILES |
CCCCCCC=CC(=O)N1[C@@H](CC[C@H]1C2=CC=CC=C2)C3=CC=CC=C3 |
Kanonische SMILES |
CCCCCCC=CC(=O)N1C(CCC1C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


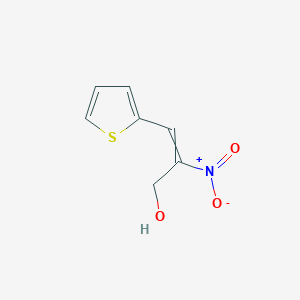
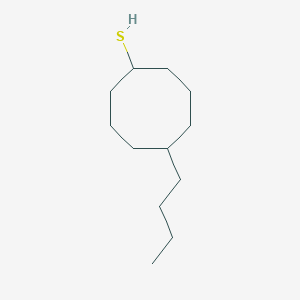
![2-Chloro-N-[4-iodo-2,6-di(propan-2-yl)phenyl]acetamide](/img/structure/B14202844.png)
![5-Oxo-8-phenyl-5lambda~5~-[1,3]oxazolo[4,5-g]quinoline-4,9-dione](/img/structure/B14202851.png)
![(6-Chloro-1H-indol-3-yl)[4-(4-nitrophenyl)piperidin-1-yl]methanone](/img/structure/B14202852.png)
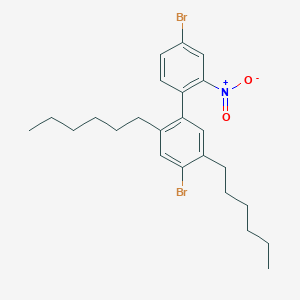
![2-[2-(4-Chlorophenyl)ethenyl]-4,5-diphenyl-1,3-oxazole](/img/structure/B14202860.png)
![Silane, [[2-(3,3-dimethyloxiranyl)-1-phenylethyl]dioxy]triethyl-](/img/structure/B14202863.png)
phosphane}](/img/structure/B14202873.png)
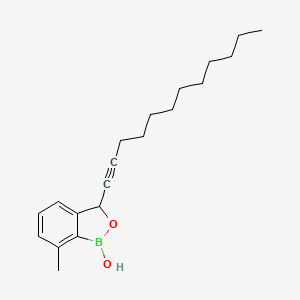
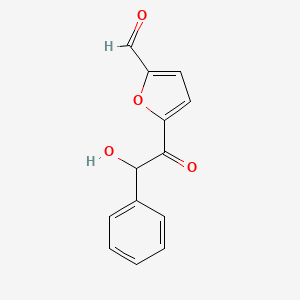
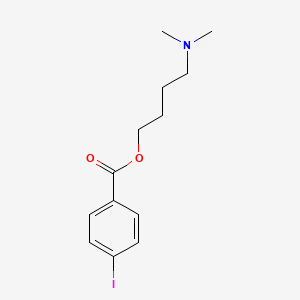

![1-{[(10-Bromodecyl)oxy]methyl}-1-methylcyclobutane](/img/structure/B14202903.png)
